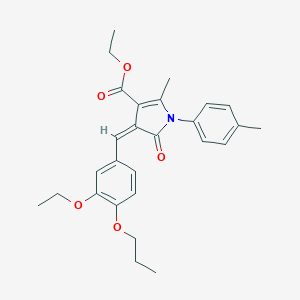
ethyl (4Z)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4Z)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, commonly known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPC is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学研究应用
EPPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, EPPC has been found to exhibit potent antitumor activity against various cancer cell lines. In addition, EPPC has been shown to have antibacterial and antifungal activity. In biochemistry, EPPC has been used as a fluorescent probe for the detection of metal ions. Moreover, EPPC has been used in the synthesis of various materials, including polymers and nanoparticles.
作用机制
The mechanism of action of EPPC is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. EPPC has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In addition, EPPC has been shown to induce the expression of p53, a tumor suppressor protein that plays a crucial role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
EPPC has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. In cancer cells, EPPC has been shown to inhibit cell proliferation and induce apoptosis by activating various signaling pathways, including the p53 pathway. In addition, EPPC has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.
实验室实验的优点和局限性
EPPC has several advantages and limitations for lab experiments. One of the advantages of EPPC is its ability to inhibit the activity of various enzymes, making it a potential candidate for the development of novel drugs. However, one of the limitations of EPPC is its low solubility in water, which can make it difficult to study its effects in aqueous solutions.
未来方向
There are many future directions for research on EPPC. One of the future directions is to study the structure-activity relationship of EPPC and its derivatives to identify more potent compounds for the treatment of cancer and other diseases. Another future direction is to study the pharmacokinetics and pharmacodynamics of EPPC to optimize its therapeutic potential. Moreover, EPPC can be explored for its potential applications in material science, such as in the synthesis of nanomaterials and polymers.
Conclusion:
In conclusion, EPPC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. EPPC has several advantages and limitations for lab experiments, and there are many future directions for research on EPPC. The study of EPPC and its derivatives has the potential to lead to the development of novel drugs and materials with various applications.
合成方法
EPPC can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Paal–Knorr synthesis. Among these methods, the Hantzsch reaction is the most commonly used method for the synthesis of EPPC. In this method, the reaction of ethyl acetoacetate, 4-methylbenzaldehyde, and propyl bromide in the presence of ammonium acetate and acetic acid leads to the formation of EPPC.
属性
产品名称 |
ethyl (4Z)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
分子式 |
C27H31NO5 |
分子量 |
449.5 g/mol |
IUPAC 名称 |
ethyl (4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C27H31NO5/c1-6-15-33-23-14-11-20(17-24(23)31-7-2)16-22-25(27(30)32-8-3)19(5)28(26(22)29)21-12-9-18(4)10-13-21/h9-14,16-17H,6-8,15H2,1-5H3/b22-16- |
InChI 键 |
KEPKZZVKKFLNCC-JWGURIENSA-N |
手性 SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=C(N(C2=O)C3=CC=C(C=C3)C)C)C(=O)OCC)OCC |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=C(N(C2=O)C3=CC=C(C=C3)C)C)C(=O)OCC)OCC |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=C(N(C2=O)C3=CC=C(C=C3)C)C)C(=O)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298946.png)
![(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298947.png)
![2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298950.png)
![2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298951.png)

![3-cyclohexyl-2-[(4-fluorophenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298958.png)
![2-[3-({3-cyclohexyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B298959.png)

![[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione](/img/structure/B298963.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298964.png)
![2-(9-anthrylmethylene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B298965.png)
![1-(2-ethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298967.png)
![(5Z)-2-(4-methoxyanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298969.png)
![(5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298970.png)